molecular formula C19H23N3O3S B5420581 N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5420581
M. Wt: 373.5 g/mol
InChI Key: OHNAHFDSFXOCBU-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide is a chemical compound with the molecular formula C19H23N3O3S It is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(11-12-20-26(24,25)18-9-5-2-6-10-18)22-15-13-21(14-16-22)17-7-3-1-4-8-17/h1-10,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNAHFDSFXOCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide typically involves the reaction of 4-phenylpiperazine with a suitable benzenesulfonyl chloride derivative . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents may also be tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the benzenesulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide is unique due to its specific combination of a piperazine ring with a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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